molecular formula C17H23NO4 B5244690 2-{[(4-METHOXYPHENETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID

2-{[(4-METHOXYPHENETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B5244690
M. Wt: 305.4 g/mol
InChI Key: SBACHGGZEYMQAB-UHFFFAOYSA-N
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Description

2-{[(4-Methoxyphenethyl)amino]carbonyl}-1-cyclohexanecarboxylic acid is a cyclohexanecarboxylic acid derivative characterized by a urea functional group (aminocarbonyl) linked to a 4-methoxyphenethyl substituent. Its molecular formula is C₁₇H₂₂N₂O₄, with a molecular weight of 318.37 g/mol. The compound’s structure comprises:

  • A cyclohexane ring substituted at position 1 with a carboxylic acid group.
  • A urea bridge (NH–CO–NH) at position 2, connecting the cyclohexane ring to a 4-methoxyphenethyl group.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethylcarbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-22-13-8-6-12(7-9-13)10-11-18-16(19)14-4-2-3-5-15(14)17(20)21/h6-9,14-15H,2-5,10-11H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBACHGGZEYMQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-METHOXYPHENETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps. One common method involves the reaction of 4-methoxyphenethylamine with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then subjected to further reactions to introduce the carboxyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-METHOXYPHENETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 2-{[(4-HYDROXYPHENETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID.

    Reduction: Formation of 2-{[(4-METHOXYPHENETHYL)AMINO]CARBONYL}-1-CYCLOHEXANEMETHANOL.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-METHOXYPHENETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-METHOXYPHENETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The methoxyphenethylamine moiety can interact with receptors or enzymes, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related cyclohexanecarboxylic acid derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Functional Groups Key Differences Potential Applications Reference
Target Compound 4-Methoxyphenethyl aminocarbonyl C₁₇H₂₂N₂O₄ 318.37 Carboxylic acid, Urea Urea linkage; methoxy aromatic group Drug discovery, enzyme inhibition
Cis-2-(p-Chlorobenzoyl)-1-cyclohexanecarboxylic acid 4-Chlorobenzoyl C₁₄H₁₅ClO₃ 266.72 Carboxylic acid, Ketone Ketone group; chloro substituent Unknown
Cis-4-(2-Ethylbenzoyl)-1-cyclohexanecarboxylic acid 2-Ethylbenzoyl C₁₆H₂₀O₃ 260.33 Carboxylic acid, Ketone Ethylbenzoyl; ketone linkage Unknown
trans-4-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid tert-Butoxycarbonyl amino C₁₂H₂₁NO₄ 243.30 Carboxylic acid, Carbamate Carbamate group; Boc protection Organic synthesis, intermediates
Cyclanilide (1-(((2,4-dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid) 2,4-Dichlorophenyl aminocarbonyl C₁₁H₁₀Cl₂N₂O₃ 289.11 Carboxylic acid, Urea Cyclopropane ring; dichloro substituent Pesticide (plant growth regulator)

Key Observations

This contrasts with ketone (C=O) or carbamate (O–CO–NH) groups in analogues, which exhibit different electronic and steric properties .

Stereochemistry :

  • Compounds like cis-2-(p-chlorobenzoyl)-1-cyclohexanecarboxylic acid () highlight the importance of stereochemistry. The cis configuration may influence binding affinity in chiral environments, though the target compound’s stereochemistry is unspecified .

However, its methoxy group may align more with pharmacological uses, such as G protein-coupled receptor (GPCR) modulation, as seen in related structures () .

Research Findings and Pharmacological Relevance

  • Urea Derivatives : Urea-based compounds like the target molecule are often explored as enzyme inhibitors (e.g., soluble epoxide hydrolase) or ion channel modulators due to their hydrogen-bonding capacity .
  • Methoxy Aromatic Groups : The 4-methoxyphenethyl moiety may confer metabolic stability compared to halogenated analogues, as methoxy groups resist oxidative degradation .
  • Comparative Solubility : The target compound’s higher molecular weight (318.37 vs. 243–266 for analogues) may reduce aqueous solubility, necessitating formulation optimization for in vivo studies .

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